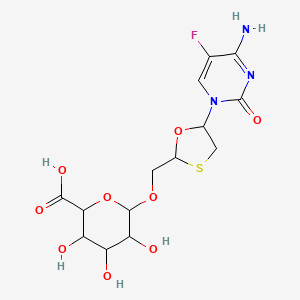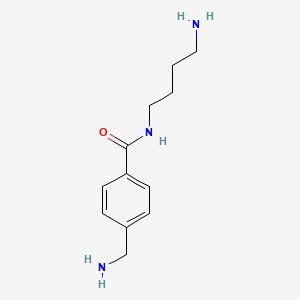
N-(4-aminobutyl)-4-(aminomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminobutyl)-4-(aminomethyl)benzamide is an organic compound with a complex structure that includes both amine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-4-(aminomethyl)benzamide typically involves multi-step organic reactions. One common method is the reaction of 4-(aminomethyl)benzoic acid with 1,4-diaminobutane under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)-4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(4-aminobutyl)-4-(aminomethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)-4-(aminomethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The amine and amide groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminobutyl)-4-(aminomethyl)benzoic acid
- N-(4-aminobutyl)-4-(aminomethyl)benzylamine
- N-(4-aminobutyl)-4-(aminomethyl)benzyl alcohol
Uniqueness
N-(4-aminobutyl)-4-(aminomethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-(4-aminobutyl)-4-(aminomethyl)benzamide |
InChI |
InChI=1S/C12H19N3O/c13-7-1-2-8-15-12(16)11-5-3-10(9-14)4-6-11/h3-6H,1-2,7-9,13-14H2,(H,15,16) |
InChI Key |
PIGJGDXSZYOMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


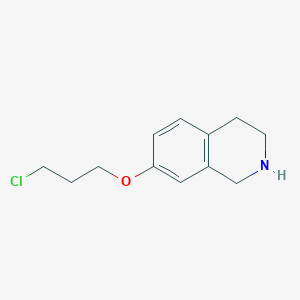
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
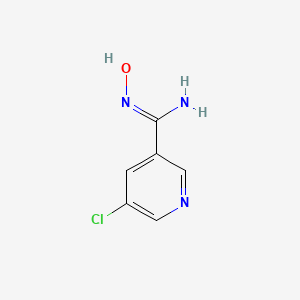
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
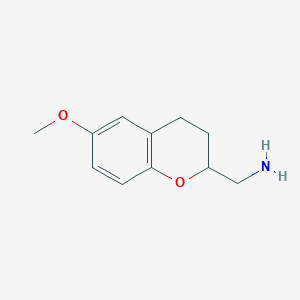
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)

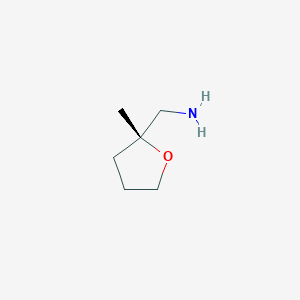

![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)

